(1R,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol
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Overview
Description
(1R,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features both amino and hydroxyl functional groups, making it versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol typically involves chiral sources and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral carboxylic acids and azanol to form an amide, followed by a chiral Diels-Alder reaction. The product is then subjected to oxidation, reduction, and deprotection reactions to yield the target compound .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. These methods include the use of chiral sources in N-acyl hydroxylamine compounds, followed by asymmetric cycloaddition reactions with cyclopentadiene. This approach ensures high optical purity and stable quality, suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including drugs for treating HIV and other diseases
Mechanism of Action
The mechanism of action of (1R,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-Aminocyclopentanol: Similar in structure but differs in the ring size and functional groups.
(1R,3S)-(+)-Camphoric acid: Shares the chiral centers but has different functional groups and applications
Uniqueness
(1R,3S)-3-Amino-2,3-dihydro-1H-inden-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in diverse chemical reactions and its applications in various fields highlight its importance in scientific research and industry.
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1 |
InChI Key |
PRVIGUZMXLBANS-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2[C@@H]1O)N |
Canonical SMILES |
C1C(C2=CC=CC=C2C1O)N |
Origin of Product |
United States |
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